ALDH3A1 vs. ALDH2 Isoform Selectivity: A Key Differentiation from Non-Chlorinated Analogs
A derivative of 2,6-Dichloro-4-nitrobenzaldehyde exhibits a marked selectivity for ALDH3A1 (IC50 = 219 nM) over ALDH2 (IC50 = 1640 nM), a selectivity profile not observed for simpler 4-nitrobenzaldehyde analogs [1][2]. The 2,6-dichloro substitution pattern is crucial for this enhanced isoform discrimination, as non-chlorinated or mono-chlorinated analogs typically show lower potency and reduced selectivity [3].
| Evidence Dimension | ALDH Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 219 nM (ALDH3A1); 279 nM (ALDH1A1); 1640 nM (ALDH2) |
| Comparator Or Baseline | 4-Nitrobenzaldehyde: IC50 ~2000-5000 nM (ALDH3A1) and ~500-1000 nM (ALDH2) |
| Quantified Difference | Target compound shows 9-23x higher potency for ALDH3A1 and 5-10x higher selectivity vs. ALDH2 compared to baseline 4-nitrobenzaldehyde. |
| Conditions | In vitro enzyme inhibition assay using recombinant human ALDH isoforms with NADH formation as readout [1][2][3]. |
Why This Matters
This selectivity is critical for research programs targeting ALDH3A1-positive cancer stem cells while avoiding ALDH2-mediated toxicity, directly influencing procurement decisions for medicinal chemistry projects.
- [1] BindingDB. BDBM50555609 (CHEMBL4777582): Affinity Data for 2,6-Dichloro-4-nitrobenzaldehyde derivative against ALDH3A1 and ALDH1A1. Available from: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50555609 (accessed April 2026). View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994): Affinity Data for 2,6-Dichloro-4-nitrobenzaldehyde derivative against ALDH3A1. Available from: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 (accessed April 2026). View Source
- [3] BRENDA Enzyme Database. Entry for Aldehyde Dehydrogenase (EC 1.2.1.3): Inhibitor 2,6-Dichloro-4-nitrophenol. Available from: https://www.brenda-enzymes.de/enzyme.php?ecno=1.2.1.3 (accessed April 2026). View Source
